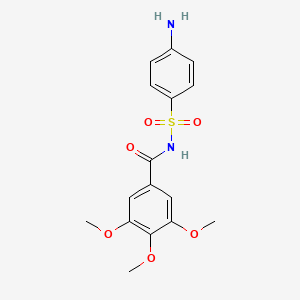

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfacetamide is a sulfonamide with antibacterial activity . It’s also known as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide, N-(4-[(4-Aminophenyl)sulfonyl]phenyl)acetamide, NSC 27184, 4-Acetylamino-4’-aminodiphenyl sulfone .

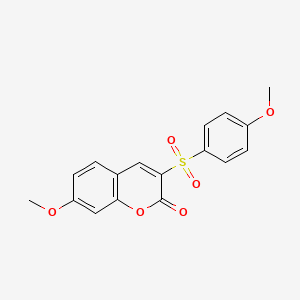

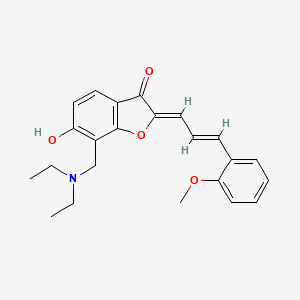

Molecular Structure Analysis

The molecular structure of sulfacetamide is C14H14N2O3S with a molecular weight of 290.338 .Chemical Reactions Analysis

Sulfacetamide has been used in the corrosion products formed on carbon steel surface in 1.0 mol L−1 HCl solution . It can also be used to cure iron oxide (Fe2O3) layer double hydroxide based epoxy that forms a flame retardant epoxy nanocomposites .Physical And Chemical Properties Analysis

Sulfacetamide is a solid substance . The exact physical and chemical properties of “N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide” are not available.科学的研究の応用

- N-sulfonylamino azinones, including our compound of interest, have been investigated for their diuretic effects. These compounds may enhance urine production and sodium excretion, potentially aiding in conditions like hypertension and edema .

- Some studies suggest that N-sulfonylamino azinones exhibit antihypertensive activity. By modulating blood pressure, these compounds could contribute to managing hypertension .

- N-(4-aminobenzenesulfonyl)-3,4,5-trimethoxybenzamide might possess anti-inflammatory properties. Researchers have explored its potential in mitigating inflammatory responses, which could be relevant for various inflammatory disorders .

- Investigations have highlighted the anticancer activity of N-sulfonylamino azinones. Our compound could play a role in inhibiting cancer cell growth or metastasis, although further studies are needed to confirm this .

- A fascinating application lies in the development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones. These compounds show promise in treating neurological disorders such as epilepsy and schizophrenia .

- Beyond the mentioned applications, N-(4-aminobenzenesulfonyl)-3,4,5-trimethoxybenzamide could have additional effects. Researchers continue to explore its potential in areas like cardiovascular health, sedation, and more .

Diuretic Activity

Antihypertensive Properties

Anti-Inflammatory Effects

Anticancer Potential

AMPA Receptor Antagonism

Other Biological Activities

References:

- Elgemeie, G. H., Azzam, R. A., & Elsayed, R. E. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28(6), 1099–1131. Read more

作用機序

Target of Action

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide is a sulfonamide antibiotic with bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms . Many strains of an individual species may be resistant .

Mode of Action

The most widely accepted mechanism of action of N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide is the Woods-Fildes theory, which is based on the fact that sulfonamides act as competitive antagonists to para-aminobenzoic acid (PABA), an essential component for bacterial growth .

Biochemical Pathways

The biochemical pathways affected by N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide are those involved in bacterial growth. By acting as a competitive antagonist to PABA, it inhibits the synthesis of folic acid in bacteria, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids .

Pharmacokinetics

The biological half-life has variously been reported as 7 to 12.8 hours .

Result of Action

The molecular and cellular effects of N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide’s action result in the inhibition of bacterial growth. By preventing the synthesis of folic acid, it disrupts the metabolism of the bacteria, leading to their inability to proliferate .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-aminophenyl)sulfonyl-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-25(20,21)12-6-4-11(17)5-7-12/h4-9H,17H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESXAQGXPBDESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-aminophenyl)sulfonyl)-3,4,5-trimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2619556.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2619562.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2619563.png)

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2619566.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2619571.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2619573.png)

![Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2619574.png)